2-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
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Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the fluorophenyl group suggests that it may have unique properties due to the electronegativity of fluorine. The thiophene ring is a five-membered aromatic ring with one sulfur atom, which may contribute to the compound’s stability and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide bond. The fluorophenyl and thiophenyl groups would likely need to be introduced in earlier steps, using suitable synthetic methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the fluorophenyl and thiophenyl groups. These groups could potentially influence the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
As an amide, this compound could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The presence of the fluorophenyl and thiophenyl groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, amides generally have high boiling points due to their ability to form hydrogen bonds. The presence of the fluorine atom could increase the compound’s stability and electronegativity .Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-15-7-5-14(6-8-15)12-17(21)20-13-18(9-1-2-10-18)16-4-3-11-22-16/h3-8,11H,1-2,9-10,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIWTVUDXKURBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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